4'-Bromochalcone (CAS 22966-23-0) is a highly versatile α,β-unsaturated ketone featuring a bromine atom at the para position of the acetophenone-derived ring. As a functionalized member of the chalcone family, it serves as a critical building block in both medicinal chemistry and materials science. The compound combines the inherent reactivity of a Michael acceptor with the synthetic utility of an aryl bromide. This dual functionality makes it a preferred precursor for constructing complex heterocyclic systems, extended conjugated polymers, and advanced optoelectronic materials, offering distinct processing and reactivity advantages over unsubstituted baselines [1].
Substituting 4'-bromochalcone with unsubstituted chalcone or 4'-chlorochalcone fundamentally alters downstream synthetic viability and material performance. Unsubstituted chalcone lacks the halogen handle necessary for late-stage transition-metal-catalyzed cross-coupling, severely limiting the ability to build extended conjugated systems for optoelectronics. Conversely, while 4'-chlorochalcone possesses a halogen handle, the higher bond dissociation energy of the C-Cl bond requires significantly harsher coupling conditions, specialized ligands, and often results in lower yields. Furthermore, the specific electron-withdrawing profile of the para-bromo group optimally tunes the electrophilicity of the enone system, a balance that is lost when substituting with other derivatives, leading to unpredictable reaction kinetics in Michael additions and cyclizations [1].
In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the nature of the aryl halide is paramount. 4'-Bromochalcone features a C-Br bond with a dissociation energy of approximately 280 kJ/mol, which undergoes oxidative addition to palladium(0) significantly faster than the corresponding C-Cl bond in 4'-chlorochalcone (~339 kJ/mol). This thermodynamic difference allows 4'-bromochalcone to be coupled under milder conditions (often at room temperature or with standard phosphine ligands), whereas the chloro-analog typically requires elevated temperatures (>100 °C) and expensive, bulky, electron-rich ligands to achieve comparable conversion[1].
| Evidence Dimension | C-X Bond Dissociation Energy (Oxidative Addition Barrier) |
| Target Compound Data | ~280 kJ/mol (C-Br) |
| Comparator Or Baseline | 4'-Chlorochalcone (~339 kJ/mol) |
| Quantified Difference | ~59 kJ/mol lower activation barrier |
| Conditions | Standard Pd-catalyzed cross-coupling parameters |
Allows buyers to utilize milder, more cost-effective catalytic conditions and achieve higher yields in complex syntheses compared to chlorinated alternatives.
The reactivity of the α,β-unsaturated carbonyl system is heavily influenced by the electronic effects of ring substituents. The para-bromo group on 4'-bromochalcone exerts a net electron-withdrawing effect (Hammett constant σ_p = +0.23), which increases the partial positive charge on the β-carbon. Compared to unsubstituted chalcone (σ_p = 0.00), this electronic activation lowers the lowest unoccupied molecular orbital (LUMO) energy, accelerating nucleophilic attack in Michael additions and epoxidations. Consequently, reactions utilizing 4'-bromochalcone typically exhibit faster kinetics and higher isolated yields under identical conditions than those employing the parent chalcone [1].
| Evidence Dimension | Electronic Activation (Hammett σ_p) |
| Target Compound Data | +0.23 (para-Bromo) |
| Comparator Or Baseline | 0.00 (Unsubstituted Chalcone) |
| Quantified Difference | Increased electrophilicity at the β-carbon |
| Conditions | Nucleophilic addition / Michael reaction conditions |
Ensures faster reaction times and higher yields in downstream cyclizations and functionalizations, optimizing manufacturing throughput.
The incorporation of the heavy bromine atom significantly alters the solid-state properties of the chalcone scaffold. 4'-Bromochalcone exhibits a melting point in the range of 98-105 °C, which is substantially higher than that of unsubstituted chalcone (55-57 °C). This increased thermal stability is driven by higher molecular weight and the potential for intermolecular halogen bonding in the crystal lattice. For industrial and laboratory processing, this translates to a material that is easier to handle, less prone to melting or clumping during milling or storage, and highly amenable to efficient purification via recrystallization from standard solvents like ethanol [1].
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 98-105 °C |
| Comparator Or Baseline | Unsubstituted Chalcone (55-57 °C) |
| Quantified Difference | +43 to +48 °C higher melting point |
| Conditions | Standard atmospheric pressure |
Provides superior handling characteristics and simplifies purification workflows, reducing processing costs and improving batch-to-batch consistency.
In materials science and formulation, the lipophilicity of a dopant or monomer dictates its compatibility with hydrophobic matrices. 4'-Bromochalcone possesses a calculated LogP of approximately 4.3, representing a significant increase in hydrophobicity compared to unsubstituted chalcone (LogP ~3.5). This enhanced lipophilicity improves the compound's solubility in non-polar organic solvents and enhances its dispersion within hydrophobic polymer matrices (e.g., in the fabrication of doped optical films or OLED layers), preventing phase separation and ensuring uniform material properties [1].
| Evidence Dimension | Calculated Lipophilicity (LogP) |
| Target Compound Data | ~4.3 |
| Comparator Or Baseline | Unsubstituted Chalcone (~3.5) |
| Quantified Difference | ~+0.8 LogP units |
| Conditions | Standard partition coefficient estimation |
Guarantees better dispersion and solubility in hydrophobic polymers and non-polar solvents, critical for uniform film casting and advanced material formulation.
Leveraging the highly reactive C-Br bond, 4'-bromochalcone is an ideal starting material for Suzuki or Heck couplings to synthesize extended π-conjugated systems and fluorophores used in organic light-emitting diodes (OLEDs), where chloro-analogs would fail to react efficiently [1].
Utilizing its enhanced electrophilicity as a Michael acceptor, it serves as a superior building block for the rapid synthesis of pyrazolines, isoxazoles, and pyrimidines in pharmaceutical discovery programs, offering faster kinetics and higher yields than unsubstituted chalcone [1].
Benefiting from its increased lipophilicity and thermal stability, the compound can be uniformly dispersed into hydrophobic polymer matrices for the development of advanced optical filters and nonlinear optical (NLO) materials without phase separation [1].
Irritant;Environmental Hazard